Regioisomeric Substitution Topology: C5-4-Fluorophenyl/C4-Methyl vs. Canonical C4-Aryl Pyrimidine Scaffolds
The target compound positions the 4-fluorophenyl group at C5 and a methyl group at C4 of the pyrimidine core, whereas the most extensively characterized N-phenylpyrimidin-2-amine series bears aryl substituents exclusively at C4 [1]. This regioisomeric shift relocates the key hydrophobic/electron-withdrawing substituent from the vector adjacent to the hinge-binding 2-anilino group to a position one atom removed. In the C4-aryl series, compound 13f (4-phenyl substitution) achieves an EGFR kinase IC50 of 73.80 nM, while the analogous sulfonamide derivative 13c reaches 31.92 nM, and compound 5 (3-benzene-1-sulfonamide) achieves 0.79 nM—demonstrating high sensitivity to substitution architecture [2]. No published head-to-head kinase panel data exist for the C5-aryl/C4-methyl isomer; however, the patent literature on Axl kinase inhibition explicitly claims 5-substituted N-phenylpyrimidin-2-amines as a distinct subgenus from 4-substituted analogs, implying non-overlapping binding modes [3].
| Evidence Dimension | Substitution topology and kinase inhibition sensitivity |
|---|---|
| Target Compound Data | C5-4-fluorophenyl, C4-methyl; kinase inhibition data not publicly reported for this specific compound |
| Comparator Or Baseline | C4-aryl series: compound 5 (3-benzene-1-sulfonamide, no methyl) EGFR IC50 = 0.79 nM; compound 13c (4-(3-methoxyphenyl), methanesulfonamide) EGFR IC50 = 31.92 nM; compound 13f (4-phenyl, sulfonamide) EGFR IC50 = 73.80 nM; gefitinib IC50 = 41.50 nM [2] |
| Quantified Difference | EGFR IC50 varies 93-fold (0.79–73.80 nM) among closely related C4-aryl analogs; C5-aryl/C4-methyl topology is structurally distinct from all tested compounds |
| Conditions | EGFR kinase enzymatic assay; recombinant enzyme; comparison with gefitinib as reference inhibitor [2] |
Why This Matters
The C5-aryl/C4-methyl topology probes a different chemical space than well-characterized C4-aryl series, offering a distinct selectivity fingerprint for kinase panel screening and scaffold-hopping campaigns.
- [1] Toviwek, B., Suphakun, P., Choowongkomon, K., Hannongbua, S., Gleeson, M. P. Synthesis and evaluation of the NSCLC anti-cancer activity and physical properties of 4-aryl-N-phenylpyrimidin-2-amines. Bioorg. Med. Chem. Lett. 2017, 27 (20), 4749–4754. DOI: 10.1016/j.bmcl.2017.08.063. View Source
- [2] Tabtimmai, L., Supakun, P., Toviwek, B., Jiwacharoenchai, N., Kiriwan, D., Aiebchun, T., Gleeson, M. P., Choowongkomon, K. 4-Aryl-N-phenylpyrimidin-2-amines targeting EGFR-tyrosine kinase attenuated EGFR-expressing cell lines. Eur. J. Med. Chem. Rep. 2022, 5, 100062. DOI: 10.1016/j.ejmcr.2022.100062. View Source
- [3] University of Utah Research Foundation. Substituted N-phenylpyrimidin-2-amine analogs as inhibitors of the AXL kinase. European Patent EP2693881A1, 2014. https://patents.google.com/patent/EP2693881A1/en. View Source
